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Copper telluride (CuTe) - 12019-23-7

Copper telluride (CuTe)

Catalog Number: EVT-304682
CAS Number: 12019-23-7
Molecular Formula: CuTe
Molecular Weight: 191.1 g/mol
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Product Introduction

Description

Copper Telluride (CuTe) is a transition metal chalcogenide material. [, ] It exists in several crystallographic forms, including a well-studied orthorhombic structure. [, ] CuTe is of significant interest in scientific research due to its intriguing electronic and photoelectric properties. [] These properties make it a promising candidate for various applications, including solar cells, thermoelectric devices, and antibacterial agents. [, , , ]

Bismuth Antimony Telluride (BiSbTe)

Relevance: Bismuth antimony telluride is structurally related to Copper Telluride (CuTe) through the shared chalcogenide element, tellurium. Both materials exhibit semiconducting properties and are explored for their potential in energy applications. Specifically, a study investigating micro-thermoelectric generators for wearable biomedical devices used electroplated p-type BiSbTe and n-type CuTe materials for their complementary electrical properties. []

Cadmium Sulfide (CdS)

Relevance: Although not structurally similar, Cadmium Sulfide is functionally relevant to Copper Telluride in the context of perovskite solar cells. In these devices, CdS is frequently used as the ETL, while CuTe can be utilized as the hole transport layer (HTL). [] Their complementary charge carrier transport properties make them suitable for enhancing the overall efficiency of perovskite solar cells.

Methylammonium Lead Iodide (CH3NH3PbI3)

Relevance: While not directly structurally related to Copper Telluride, Methylammonium Lead Iodide plays a crucial role as the absorber layer in perovskite solar cells, where CuTe can function as the HTL. [] The performance of CuTe as an HTL directly impacts the efficiency of the perovskite solar cell, making their interaction vital for improving device performance.

Source and Classification

Copper telluride can be sourced from mineral deposits where it occurs naturally or synthesized in laboratory settings. It belongs to the category of chalcogenides, which are compounds formed with chalcogen elements (oxygen, sulfur, selenium, tellurium, and polonium). In terms of its oxidation states, copper in copper telluride typically exhibits a +2 oxidation state .

Synthesis Analysis

Methods of Synthesis

Several methods have been developed for synthesizing copper telluride, including:

  • Hydrothermal Synthesis: This method involves high temperature and pressure conditions in an aqueous solution, allowing for the controlled formation of the compound.
  • Solvothermal Synthesis: Similar to hydrothermal synthesis but uses non-aqueous solvents to facilitate reactions.
  • Electrodeposition: A popular technique for creating thin films of copper telluride, where varying potentials can lead to different stoichiometries and properties .
  • Vacuum Deposition: This method allows for the deposition of thin films in a vacuum environment, promoting high purity and uniformity.
  • Ion-Exchange Techniques: These techniques involve exchanging ions in a solution to form desired compounds.

Each method has its advantages and specific applications depending on the desired characteristics of the final product .

Technical Details

In electrodeposition, for instance, the composition ratio of copper to tellurium significantly influences the resultant material properties. Thin films with a 1:1 ratio of copper to tellurium have been reported to exhibit optimal electrical and thermoelectric performance due to effective carrier filtering at interfaces .

Molecular Structure Analysis

Structure and Data

Copper telluride crystallizes in a tetragonal structure. The arrangement of atoms within the crystal lattice plays a crucial role in determining its electrical properties. The compound can exist in various non-stoichiometric forms such as Cu2-xTe, which highlights the presence of copper vacancies that affect its conductivity and thermoelectric performance .

Key Structural Data:

  • Crystal System: Tetragonal
  • Space Group: Typically P4/nmm
  • Lattice Parameters: Varies based on synthesis conditions but generally includes parameters that define the unit cell dimensions.
Chemical Reactions Analysis

Reactions Involving Copper Telluride

Copper telluride participates in several chemical reactions that can modify its properties or lead to new compounds. Notably:

  • Thermal Decomposition: At elevated temperatures, copper telluride can decompose into elemental copper and tellurium.
  • Oxidation Reactions: Exposure to oxidizing agents can convert copper telluride into various oxides or other copper-tellurium phases.

The specific reaction pathways depend on environmental conditions such as temperature, pressure, and the presence of other chemicals .

Mechanism of Action

Process and Data

The mechanism by which copper telluride operates as a thermoelectric material involves its ability to convert temperature differences into electrical voltage. This phenomenon is characterized by its Seebeck coefficient, electrical conductivity, and thermal conductivity.

The efficiency of this conversion process is often quantified by the dimensionless figure of merit zTzT, defined as:

zT=S2σTκzT=\frac{S^2\sigma T}{\kappa}

where SS is the Seebeck coefficient, σ\sigma is electrical conductivity, TT is absolute temperature, and κ\kappa is thermal conductivity. Copper telluride has shown variable zTzT values depending on its stoichiometry and synthesis method, with reported values around 0.3 at high temperatures .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Yellow
  • Appearance: Crystalline solid
  • Density: Approximately 7000 kg/m³
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

Copper telluride exhibits notable chemical stability under ambient conditions but can react under extreme environments. Its semiconductor nature allows it to conduct electricity while also being sensitive to doping elements that can enhance or modify its properties.

Applications

Copper telluride has found applications across various scientific fields due to its unique properties:

  • Thermoelectric Materials: Utilized in devices that convert heat into electricity.
  • Quantum Dots: Employed in nanotechnology for electronic applications.
  • Battery Technologies: Investigated for potential use in energy storage systems.
  • Plasmonics: Explored for applications in optical devices due to its conductive properties.

The versatility of copper telluride makes it a subject of ongoing research aimed at enhancing its performance in these applications .

Introduction to Copper Telluride (CuTe)

Historical Development and Discovery

The history of copper telluride is intertwined with the discovery of tellurium itself. In 1782, Franz-Joseph Müller von Reichenstein identified an unknown substance within gold ores from Transylvanian mines. This element, later named tellurium (from the Latin tellus, meaning earth), was isolated in pure form in 1798 by Martin Heinrich Klaproth. Early scientific interest in tellurium compounds surged throughout the 19th century, driven by both academic curiosity and industrial potential in metallurgy [10].

Specific identification of copper telluride minerals occurred later. Vulcanite, recognized as the naturally occurring form of stoichiometric CuTe, was first characterized in 1961 from Colorado deposits. Cameron and Threadgold provided its initial crystallographic description, confirming its orthorhombic structure and establishing its identity as a discrete mineral phase rather than a variant of other copper tellurides like rickardite (Cu~7~Te~5~) or weissite (Cu~2~Te). Early synthetic investigations, notably by Chikashige (1907) and Puschin (1907), laid groundwork for understanding copper-tellurium reactions, revealing the system's propensity for forming multiple stoichiometric and non-stoichiometric compounds [2] [3].

The 20th century saw systematic phase diagram studies, critically advanced by researchers like Blachnik, Lasocka, and Walbrecht (1983), whose work resolved complexities in phase equilibria and polymorphic transformations within the Cu-Te system. This period cemented copper telluride's status as a model system for studying metal-chalcogenide interactions and their influence on electronic properties [2].

Fundamental Chemical and Physical Properties

Copper telluride (CuTe) exhibits distinct chemical and physical characteristics essential for understanding its behavior and applications.

Table 1: Fundamental Properties of Copper Telluride (CuTe)

PropertyValueConditions/Notes
Chemical FormulaCuTe
Molar Mass191.15 g/mol
Crystal SystemOrthorhombicSpace Group: Pmmn (No. 59)
Lattice Parametersa = 0.315 nm, b = 0.409 nm, c = 0.695 nm [3]
Density7.09 g/cm³ [3]; ~7.00 g/cm³ [5] [7]Experimental (X-ray) / Calculated
AppearanceYellow crystals [3] [5] [7]
Melting PointNot well-definedDecomposes/peritectic reaction [2]
Electrical ConductivityHigh (p-type semiconductor)Highly sensitive to stoichiometry [6] [9]
Band Gap~1.04 eV (indirect)Theoretical for stoichiometric Cu₂Te [6]
SolubilityInsoluble in water [3] [8]

Chemical Composition and Bonding:Copper in CuTe exhibits a +2 oxidation state, classifying it as copper(II) telluride or cupric telluride. Elemental analysis confirms a composition of 33.24% copper and 66.76% tellurium by mass [5] [7]. The bonding involves a mix of ionic and covalent contributions, with the ionic character being weaker compared to copper sulfide or selenide due to tellurium's lower electronegativity. This impacts defect chemistry and thermal stability [6].

Crystallographic Structure:At ambient conditions, CuTe adopts an orthorhombic crystal structure (Pmmn space group, No. 59) with two formula units per unit cell (Z=2). The structure features layers where tellurium atoms form a distorted hexagonal close packing, with copper atoms occupying octahedral interstices. This arrangement differs significantly from the hexagonal structures observed in many non-stoichiometric Cu~2-x~Te phases [3].

Synthesis Methods:

  • Direct Fusion: High-purity Cu and Te elements are sealed in evacuated silica tubes, heated above 1000°C, and slowly cooled [6].
  • Electrodeposition: Performed from acidic aqueous electrolytes (e.g., containing Cu(NO~3~)~2~ and TeO~2~) onto substrates like Ti/Au-coated silicon or copper foil. Composition is controlled via bath concentrations, pH (~1.0), and applied potential, enabling thin-film formation [9].
  • Annealing without Sintering: Cold-pressed powders annealed at temperatures like 833 K for extended periods (7 days) yield high-density, compositionally controlled bulk samples, crucial for optimal thermoelectric performance [6].

Functional Properties:CuTe displays p-type semiconducting behavior with high electrical conductivity. However, its intrinsic carrier concentration is highly sensitive to copper deficiency (δ in Cu~2-δ~Te), often leading to degenerate semiconductor behavior with metallic-like conductivity and suppressed Seebeck coefficients in non-stoichiometric samples. When stoichiometry is carefully controlled (e.g., via direct annealing), its thermoelectric power factor improves significantly due to optimized carrier concentration and potential carrier filtering effects at phase boundaries [6] [9]. Its thermal stability is limited, undergoing polymorphic transformations before melting [2].

Phase Diagrams and Stoichiometric Variants (e.g., Cu₂₋ₓTe)

The Cu-Te system exhibits remarkable complexity, featuring numerous stable and metastable phases, extensive non-stoichiometry, and incongruent melting behavior, as established by critical assessments of phase equilibria [2].

Key Features of the Cu-Te Phase Diagram:

  • Compound Diversity: The system hosts multiple intermediate phases besides CuTe, including Cu~2~Te (weissite), Cu~1.75~Te (rickardite, Cu~7~Te~4~), Cu~5~Te~3~, and Cu~7~Te~5~. CuTe itself melts incongruently via a peritectic reaction [2].
  • Polymorphism in CuTe: Stoichiometric CuTe undergoes a reversible phase transition near 335°C (608 K), transforming from its low-temperature orthorhombic structure to a high-temperature hexagonal form. This transition involves significant changes in electrical properties [2].
  • Non-Stoichiometry in Cu~2~Te: The phase Cu~2~Te exhibits a wide homogeneity range (Cu~2-x~Te, where x can vary significantly). Its crystal structure depends on temperature and composition, displaying hexagonal, monoclinic, or cubic arrangements. Key transitions include:
  • A structural transition near 122°C (395 K) from a low-T monoclinic to a high-T hexagonal phase.
  • Order-disorder transitions involving copper vacancies [2] [6].
  • Liquid-Liquid Equilibria: A metastable liquid-liquid phase separation (binodal) occurs within the Te-rich liquid region, evidenced by acoustic studies near 40-50 at.% Cu [2].

Table 2: Significant Phase Transitions in the Copper-Tellurium System

Phase/CompositionTransition TemperatureNature of TransitionCrystal Structure Change
CuTe (Stoichiometric)~335°C (608 K)PolymorphicOrthorhombic (Pmmn) ⇄ Hexagonal
Cu~2-x~Te (e.g., x~0~)~122°C (395 K)Structural / Order-DisorderMonoclinic/FCC ⇄ Hexagonal (P6~3~/mmc)
Liquid (Te-rich)~480°C (753 K)Metastable Liquid-Liquid SeparationHomogeneous liquid ⇄ Te-rich + Cu-rich liquids
Cu + Te ⇌ LiquidEutectic: ~375°C (648 K)Melting (Eutectic)Solid Cu + Te ⇌ Liquid (Te-rich)
CuTe ⇌ Liquid + Cu~2~TePeritectic: ~455°C (728 K)Incongruent Melting (Peritectic)Solid CuTe ⇌ Liquid + Solid Cu~2~Te

Metastable Phases and Defect Chemistry:Copper tellurides, particularly Cu~2-x~Te, exhibit rich defect chemistry. Copper vacancies (V~Cu~^⁻^) are the predominant defects, leading to inherent p-type conductivity. These vacancies can order at lower temperatures, giving rise to superstructures observed via electron diffraction (e.g., in rickardite, Cu~7~Te~4~). The ease of copper ion migration contributes to ionic conductivity and influences phase stability. This non-stoichiometry profoundly impacts functional properties:

  • Electrical Transport: High copper vacancy concentrations increase carrier (hole) density, elevating electrical conductivity but reducing the Seebeck coefficient.
  • Thermal Conductivity: Enhanced phonon scattering by point defects and phase boundaries reduces lattice thermal conductivity, beneficial for thermoelectrics [2] [6].

Technological Implications of Phase Behavior:Understanding the Cu-Te phase diagram is critical for materials processing. For thermoelectric Cu~2-δ~Te:

  • Composition Control: Avoiding Spark Plasma Sintering (SPS) and using direct annealing preserves stoichiometry, reducing δ and lowering carrier concentration towards optimal values (near 10^20^ cm^−3^), thereby enhancing the Seebeck coefficient and power factor.
  • Performance Optimization: Stoichiometry control enabled a 100% improvement in the thermoelectric figure of merit (zT), reaching 1.1 at 1000 K in annealed Cu~2~Te, compared to SPS-processed material [6].
  • Thin-Film Engineering: Electrodeposited Cu-Te films with controlled Cu:Te ratios (e.g., 1:1) exploit phase boundaries between CuTe and Cu~2~Te domains for carrier filtering, increasing the Seebeck coefficient without drastically reducing conductivity [9].

Properties

CAS Number

12019-23-7

Product Name

Copper telluride (CuTe)

IUPAC Name

tellanylidenecopper

Molecular Formula

CuTe

Molecular Weight

191.1 g/mol

InChI

InChI=1S/Cu.Te

InChI Key

QZCHKAUWIRYEGK-UHFFFAOYSA-N

SMILES

[Cu]=[Te]

Canonical SMILES

[Cu]=[Te]

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